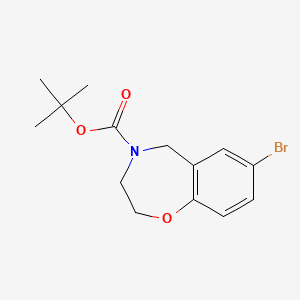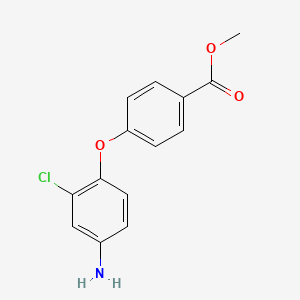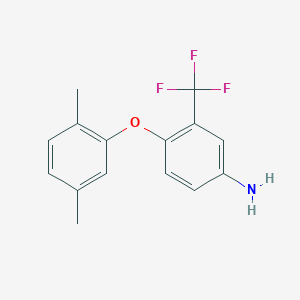
5-Bromo-2-(3-methoxypropoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-methoxypropoxy)aniline: is an organic compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a methoxypropoxy group at the 2nd position, and an aniline group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline typically involves multiple steps:
Bromination: The starting material, 2-(3-methoxypropoxy)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 5th position.
Methoxypropoxy Group Introduction: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction where 2-bromoaniline reacts with 3-methoxypropyl chloride in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(3-methoxypropoxy)aniline can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), 3-methoxypropyl chloride.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, boronic acids.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic studies to understand reaction mechanisms.
Biology:
Proteomics Research: Utilized in the study of protein interactions and functions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3-methoxypropoxy)aniline depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromoaniline: Lacks the methoxypropoxy group, making it less versatile in certain reactions.
5-Bromo-2-methoxyaniline: Lacks the propoxy chain, affecting its solubility and reactivity.
2-(3-Methoxypropoxy)aniline: Lacks the bromine atom, limiting its use in coupling reactions.
Uniqueness: 5-Bromo-2-(3-methoxypropoxy)aniline is unique due to the presence of both the bromine atom and the methoxypropoxy group, which confer specific reactivity and solubility properties, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methoxypropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXVTCCLTYVHAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278912 |
Source


|
| Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946786-59-0 |
Source


|
| Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946786-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B1345831.png)
![4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B1345833.png)
![{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1345834.png)



![4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid](/img/structure/B1345839.png)
![{1-[(Methylamino)methyl]cyclopropyl}methanol](/img/structure/B1345841.png)

![4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B1345854.png)




